molecular formula C11H17NO5S3 B7832535 (3S4R)-3-[(2-METHOXYETHYL)AMINO]-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

(3S4R)-3-[(2-METHOXYETHYL)AMINO]-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7832535
M. Wt: 339.5 g/mol
InChI Key: KOFVFIFUTQVACO-UWVGGRQHSA-N
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Description

(3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine is a complex organic compound with a unique structure that includes a tetrahydrothiophene ring and a thienylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring This can be achieved through a series of reactions, including cyclization and sulfonylation The thienylsulfonyl group is then introduced through a sulfonylation reaction, which involves the use of a sulfonyl chloride and a base

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can replace the methoxyethylamine group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

(3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

(3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine can be compared with other similar compounds, such as:

    (3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylethylamine: This compound has a similar structure but with a thienyl group instead of a methoxyethyl group.

    (3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylethylamine: This compound includes a pyridinyl group, which can lead to different biological activities.

The uniqueness of (3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

(3S,4R)-N-(2-methoxyethyl)-1,1-dioxo-4-thiophen-2-ylsulfonylthiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5S3/c1-17-5-4-12-9-7-19(13,14)8-10(9)20(15,16)11-3-2-6-18-11/h2-3,6,9-10,12H,4-5,7-8H2,1H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFVFIFUTQVACO-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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